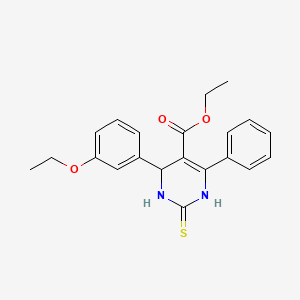![molecular formula C20H31NO6 B4006167 4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006167.png)
4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Descripción general
Descripción
4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with a dimethylphenoxybutyl group
Aplicaciones Científicas De Investigación
4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method is the reaction of 2,4-dimethylphenol with 1,4-dibromobutane to form 4-(2,4-dimethylphenoxy)butane. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance. Additionally, it may inhibit enzymes involved in lipid biosynthesis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(2,4-Dimethylphenoxy)butyl]dipropylamine oxalate
- Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate
Uniqueness
4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its specific combination of a morpholine ring and a dimethylphenoxybutyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-[4-(2,4-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-14-7-8-18(15(2)11-14)20-10-6-5-9-19-12-16(3)21-17(4)13-19;3-1(4)2(5)6/h7-8,11,16-17H,5-6,9-10,12-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGXRIYPRFIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4006093.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole](/img/structure/B4006101.png)
![1-Benzyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006107.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid](/img/structure/B4006115.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)](/img/structure/B4006122.png)
![N'-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006126.png)
![3-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4006144.png)
![N'-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006145.png)
![N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4006151.png)
![4-[4-(2-Methoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006156.png)

![oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006166.png)
![4-Benzyl-1-[2-(2,4-dimethylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4006172.png)
